3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Catalog No.
S4240204
CAS No.
M.F
C15H14Cl2N2O3S
M. Wt
373.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzami...

Product Name

3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

IUPAC Name

3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Molecular Formula

C15H14Cl2N2O3S

Molecular Weight

373.3 g/mol

InChI

InChI=1S/C15H14Cl2N2O3S/c16-13-6-3-11(9-14(13)17)15(20)19-8-7-10-1-4-12(5-2-10)23(18,21)22/h1-6,9H,7-8H2,(H,19,20)(H2,18,21,22)

InChI Key

MBPVSYOGUBGPKF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N

The exact mass of the compound N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dichlorobenzamide is 372.0102189 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a chemical compound characterized by its unique structure, which includes a dichlorobenzene moiety and a sulfamoylphenyl group. The compound features a benzamide core where the amide nitrogen is substituted with a 2-(4-sulfamoylphenyl)ethyl group. This structural configuration contributes to its potential biological activity and makes it a subject of interest in medicinal chemistry.

, including:

  • Reduction: The dichloro group can be reduced to form corresponding amino derivatives using reducing agents such as hydrogen gas in the presence of palladium catalysts.
  • Substitution: The chlorine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the respective carboxylic acid and amine products.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further modification.

3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission. The presence of the sulfamoyl group is believed to enhance the compound's interaction with biological targets, potentially leading to therapeutic applications in treating neurological disorders.

The synthesis of 3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves several key steps:

  • Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 2-(4-sulfamoylphenyl)ethylamine.
  • Amide Bond Formation: The carboxylic acid is activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
  • Purification: The crude product is purified through recrystallization or chromatography.

This multi-step approach allows for the efficient formation of the desired amide product while minimizing side reactions.

The compound has potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound for developing drugs targeting neurological conditions or other diseases where enzyme inhibition is beneficial. Additionally, its unique structure may allow it to be used in research settings to explore mechanisms of action related to sulfamoyl-containing compounds.

Interaction studies involving 3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide have focused on its binding affinity to various biological receptors and enzymes. Such studies typically utilize techniques like molecular docking and kinetic assays to assess how well the compound interacts with target proteins. These investigations are crucial for understanding its pharmacological properties and guiding future drug development efforts.

Several compounds share structural similarities with 3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamideContains a single chlorine atomMay exhibit different biological activity profiles
N-[2-(4-sulfamoylphenyl)ethyl]-4-methoxybenzamideFeatures a methoxy group instead of chlorinePotentially alters solubility and bioavailability
3,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamideContains dichlorination at different positionsMay enhance or reduce enzyme inhibition compared to the target compound

These compounds highlight the diversity within this class of benzamide derivatives and underscore the importance of specific substituents in determining biological activity and chemical reactivity.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

372.0102189 g/mol

Monoisotopic Mass

372.0102189 g/mol

Heavy Atom Count

23

Dates

Last modified: 04-15-2024

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